molecular formula C20H18ClN3O3 B11144299 N~1~-(3-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(3-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11144299
M. Wt: 383.8 g/mol
InChI Key: JUHVSDQPBRNDLM-UHFFFAOYSA-N
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Description

N~1~-(3-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic organic compound that belongs to the class of pyridazinyl acetamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Methoxyphenyl Group: This step might involve the use of a suitable methoxyphenyl derivative in a substitution reaction.

    Attachment of the Chlorobenzyl Group: This can be done through a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

    Formation of the Acetamide Linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~), and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial effects.

    Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in various physiological effects.

    Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-chlorobenzyl)-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Unique due to its specific substitution pattern and potential biological activities.

    Other Pyridazinyl Acetamides: Similar compounds with different substituents may exhibit varying degrees of biological activity and chemical reactivity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other compounds in the same class.

Conclusion

This compound is a compound of interest in various fields of scientific research. Its unique structure and potential biological activities make it a valuable subject for further study and application.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H18ClN3O3/c1-27-18-8-3-2-7-16(18)17-9-10-20(26)24(23-17)13-19(25)22-12-14-5-4-6-15(21)11-14/h2-11H,12-13H2,1H3,(H,22,25)

InChI Key

JUHVSDQPBRNDLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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